1-((2R,3R,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Description
This compound is a nucleoside analogue featuring a pyrimidine-2,4-dione base (structurally analogous to thymine/uracil) linked to a modified tetrahydrofuran (sugar) moiety. The sugar unit is substituted with a 3-hydroxy, 4-methyl, and 5-hydroxymethyl group. Its molecular formula is C₁₀H₁₄N₂O₅, with a molecular weight of 242.23 g/mol (estimated). The stereochemistry (2R,3R,4S,5S) is critical for its biological activity, as minor structural changes can significantly alter pharmacological properties.
Properties
IUPAC Name |
1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-6(4-13)17-9(8(5)15)12-3-2-7(14)11-10(12)16/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,6-,8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXGEZDIYLPSSX-SQEXRHODSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1O)N2C=CC(=O)NC2=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic conditions to form the tetrahydrofuran ring.
Introduction of the Pyrimidine Dione Moiety: The pyrimidine dione moiety is introduced through a condensation reaction between a suitable amine and a carbonyl compound, followed by cyclization.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in the pyrimidine dione moiety can be reduced to form hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the carbonyl groups can lead to the formation of alcohols.
Scientific Research Applications
1-((2R,3R,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral and anticancer properties. It has shown potential in inhibiting the replication of certain viruses and inducing apoptosis in cancer cells.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((2R,3R,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example:
Antiviral Activity: The compound inhibits viral replication by interfering with the viral polymerase enzyme.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Modifications on the Sugar Moiety
a) Halogenation at the 3-Position
- 1-((2S,3R,4S,5S)-3-Chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (): Molecular formula: C₁₀H₁₃ClN₂O₅, MW: 276.67 g/mol. Chlorine’s bulkiness may reduce metabolic degradation compared to hydroxyl groups .
1-((2R,3S,4R,5R)-3-Chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione ():
b) Iodo and Alkynyl Modifications
- 1-((2R,3R,4S,5S)-3,4-Dihydroxy-5-(iodomethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (): Molecular formula: C₉H₁₁IN₂O₅, MW: 354.1 g/mol. However, iodine’s size may limit enzymatic recognition .
1-((2R,4S,5R)-5-(Hydroxymethyl)-4-(prop-2-ynyloxy)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione ():
c) Hydroxymethyl and Methyl Variations
Base Modifications
a) Fluorination of the Pyrimidine Ring
- 5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4(1H,3H)-dione ():
b) Triazole Conjugates
- This hybrid approach is explored in multifactorial diseases like HIV/malaria co-infections .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Hydrophilicity : Hydroxyl and hydroxymethyl groups (e.g., ) improve solubility but may reduce membrane permeability.
- Lipophilicity : Halogens (Cl, I) and alkynyl groups increase LogP, enhancing tissue penetration but risking hepatotoxicity.
- Metabolic Stability : Bulky substituents (e.g., triazoles in ) resist enzymatic degradation, prolonging half-life.
Biological Activity
The compound 1-((2R,3R,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential biological activities. Its structural components suggest a role in various biochemical pathways, particularly in relation to nucleic acid metabolism and enzyme inhibition. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C10H13N2O5
- Molecular Weight : 241.22 g/mol
The structure includes a tetrahydrofuran ring and a pyrimidine moiety, which are critical for its biological interactions.
Biological Activity Overview
- Antiviral Activity :
-
Enzyme Inhibition :
- The compound has demonstrated inhibitory effects on specific enzymes involved in nucleotide synthesis. In vitro studies suggest that it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
- A related study highlighted the potential of similar compounds to inhibit Mycobacterium tuberculosis Mur ligases, which are essential for bacterial cell wall synthesis .
- Anticancer Properties :
The biological activity of 1-((2R,3R,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can be attributed to several mechanisms:
- Nucleotide Analog : As a nucleotide analog, it may interfere with nucleic acid synthesis by mimicking natural substrates required for DNA and RNA synthesis.
- Enzyme Interaction : The compound's structure allows it to fit into the active sites of various enzymes, thereby inhibiting their activity. This is particularly relevant for enzymes involved in nucleotide metabolism.
Case Studies
- In Vitro Studies on Antiviral Efficacy :
- Enzyme Inhibition Assays :
Data Tables
Q & A
Q. How does the methyl group at C4 of the tetrahydrofuran ring influence conformational dynamics?
- Answer : Steric effects from the C4-methyl group restrict puckering of the tetrahydrofuran ring, as shown by comparative MD simulations of methylated vs. non-methylated analogs. This rigidity impacts base-pairing in oligonucleotide contexts .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and real-time monitoring via TLC or LC-MS to intercept side reactions .
- Data Interpretation : Use orthogonal analytical methods (e.g., NMR + HPLC) to validate purity claims from suppliers .
- Safety Compliance : Adhere to SARA 313 and OSHA guidelines for hazardous waste disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
